molecular formula C18H13N7 B1684323 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine CAS No. 865362-74-9

5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine

Cat. No. B1684323
M. Wt: 327.3 g/mol
InChI Key: XVECMUKVOMUNLE-UHFFFAOYSA-N
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Description

The compound “5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine” is a molecular entity with the formula C18H10N6O . It has an average mass of 326.312 Da and a monoisotopic mass of 326.091614 Da .


Synthesis Analysis

The synthesis of this compound involves a cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This process provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyridin-3-yl group attached to a pyrazolo[3,4-c]pyridazin-3-amine group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on synthesizing pyrazolopyridine derivatives and exploring their chemical properties. For instance, Rahmouni et al. (2014) synthesized 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity, finding some compounds to exhibit significant effects. This highlights the compound's relevance in synthesizing new chemical entities with potential antibacterial applications (Rahmouni et al., 2014).

Biological Activity and Applications

Research by Riyadh (2011) on enaminones as building blocks for the synthesis of substituted pyrazoles demonstrated antitumor and antimicrobial activities, indicating the potential use of pyrazolo[3,4-C]pyridazin-3-amine derivatives in developing new therapeutic agents (Riyadh, 2011).

Further, Zaki et al. (2020) focused on synthesizing a novel series of pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, demonstrating their potential as anticancer and antimicrobial agents. This suggests the compound's utility in creating heterocyclic compounds with significant biological activities (Zaki et al., 2020).

Photophysical Properties and Material Science Applications

Patil et al. (2011) investigated the substituents' effect on the fluorescence properties of pyrazolopyridines, highlighting the compound's potential in developing materials with desirable photophysical characteristics. This research opens avenues for using such compounds in optical materials and sensors (Patil et al., 2011).

properties

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2H-pyrazolo[3,4-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVECMUKVOMUNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CC5=C(NN=C5N=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693489
Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine

CAS RN

865362-74-9
Record name FR-180204
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Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 865362-74-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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